molecular formula C25H29BrClN5O3 B2649370 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide CAS No. 892286-00-9

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide

Cat. No.: B2649370
CAS No.: 892286-00-9
M. Wt: 562.89
InChI Key: MTEIVXGVSBLLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide (hereafter referred to as the target compound) features a multi-functional structure:

  • Core: A 6-bromo-substituted 1,2-dihydroquinazoline-2,4-dione, which is a heterocyclic scaffold known for its bioactivity in central nervous system (CNS) and anticancer targets .
  • Side chain: A butanamide linker connected to a 3-(4-(3-chlorophenyl)piperazin-1-yl)propyl group. The piperazine moiety is frequently utilized in medicinal chemistry for its affinity toward neurotransmitter receptors (e.g., serotonin, dopamine) .

Bromination of the quinazoline core.

Nucleophilic substitution or coupling reactions to attach the piperazine-propyl side chain .

Properties

CAS No.

892286-00-9

Molecular Formula

C25H29BrClN5O3

Molecular Weight

562.89

IUPAC Name

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]butanamide

InChI

InChI=1S/C25H29BrClN5O3/c26-18-7-8-22-21(16-18)24(34)32(25(35)29-22)11-2-6-23(33)28-9-3-10-30-12-14-31(15-13-30)20-5-1-4-19(27)17-20/h1,4-5,7-8,16-17H,2-3,6,9-15H2,(H,28,33)(H,29,35)

InChI Key

MTEIVXGVSBLLJT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)C4=CC(=CC=C4)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the formation of the quinazolinone core, followed by the attachment of the piperazine and butanamide groups through a series of organic reactions.

  • Formation of Quinazolinone Core

    • Starting material: 6-bromo-2,4-dioxo-1,2-dihydroquinazoline

    • Reaction: Bromination and subsequent cyclization

  • Attachment of Piperazine Ring

    • Starting material: 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine

    • Reaction: Nucleophilic substitution

  • Formation of Butanamide Chain

    • Starting material: Butanoyl chloride

    • Reaction: Amide coupling

Industrial Production Methods: Industrial methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlling reaction conditions like temperature, pressure, and solvent systems. Processes like continuous flow synthesis and microwave-assisted synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound may undergo oxidation at various points, primarily affecting the quinazolinone core.

  • Reduction: : Reductive reactions can be applied to alter the bromine or chlorine substituents.

  • Substitution: : Substitution reactions, particularly nucleophilic and electrophilic, are common to introduce or modify functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

  • Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogenation conditions

  • Substitution: : Halogen exchange using sodium iodide (NaI) in acetone

Major Products Formed

  • Oxidation: : Conversion to oxo derivatives

  • Reduction: : Removal of halogen groups

  • Substitution: : Introduction of various substituents to enhance biological activity

Scientific Research Applications

4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide is utilized in multiple fields:

  • Chemistry: : Serves as a precursor for synthesizing more complex molecules.

  • Biology: : Studies on its interaction with cellular pathways.

  • Medicine: : Potential therapeutic agent, particularly in cancer and neurodegenerative diseases.

  • Industry: : Used in the development of new materials and drug formulations.

Mechanism of Action

The compound's mechanism of action is multifaceted:

  • Molecular Targets: : It interacts with enzymes and receptors within biological systems.

  • Pathways Involved: : Influences signal transduction pathways, potentially inhibiting certain kinases or altering gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline Derivatives with Modified Substituents

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Key Substituents Physicochemical Properties Biological Relevance References
Target Compound Dihydroquinazoline-2,4-dione 6-Br, 3-(4-(3-Cl-phenyl)piperazin-1-yl)propylamide Not reported; estimated MW: ~570 g/mol Potential CNS modulation (inferred)
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide (CAS: 892287-57-9) Dihydroquinazoline-2,4-dione 6-Br, 2-methoxybenzylamide Synonyms listed; no MP reported Unreported activity
2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine () Quinazoline 4-Br-phenyl, imidazole-propylamine M.p. 438–440 K; Yield: 95% Unreported, but imidazole may enhance solubility

Key Observations :

  • The target compound ’s piperazine-propyl side chain distinguishes it from the methoxybenzyl analog (CAS: 892287-57-9), likely enhancing polar interactions and solubility in aqueous media compared to the lipophilic methoxybenzyl group .
  • The imidazole-propylamine analog () demonstrates high synthetic yield (95%), suggesting that similar protocols could optimize the target compound’s production .

Piperazine-Containing Analogs

Table 2: Piperazine-Based Structural Variants
Compound Name / ID Piperazine Modification Linked Functional Group Notable Data References
Target Compound 3-Chlorophenyl-piperazine Butanamide-quinazoline
Imp. C (BP) Dihydrochloride () 4-(4-Chlorophenyl)piperazine Triazolopyridine Regulatory impurity; dihydrochloride salt
Example 53 () Fluorophenyl-chromenone-piperazine Pyrazolopyrimidine M.p. 175–178°C; Mass: 589.1 (M++1)

Key Observations :

  • The 3-chlorophenyl group in the target compound may confer higher metabolic stability compared to fluorophenyl analogs (Example 53, ) due to reduced electronegativity .
  • Impurity C () highlights the regulatory importance of controlling piperazine-related byproducts during synthesis, which may also apply to the target compound .

Anticonvulsant Activity of Structural Motifs

  • Sodium channel modulation (common in anticonvulsants).
  • Serotonin receptor antagonism (linked to piperazine derivatives).

Biological Activity

The compound 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide is a quinazoline derivative notable for its diverse biological activities, particularly in the fields of oncology and pharmacology. Its unique molecular structure includes a quinazoline core with bromine and butanamide side chains, which contribute to its potential therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H24BrN3O5C_{22}H_{24}BrN_3O_5, with a molecular weight of approximately 464.7 g/mol. The compound's structure features:

  • A quinazoline ring with two keto groups at positions 2 and 4.
  • A bromine substituent at position 6.
  • A butanamide side chain linked to a piperazine moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including kinases involved in cancer cell proliferation. Quinazoline derivatives are known to inhibit specific enzymes such as polo-like kinase 1 (Plk1), which is crucial in the regulation of the cell cycle and is often overexpressed in tumors.

Anticancer Properties

Research indicates that compounds similar to this quinazoline derivative exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis and cell cycle arrest in cancer cells:

  • IC50 Values : In vitro studies demonstrate IC50 values ranging from 2.3μM2.3\,\mu M to 176.5μM176.5\,\mu M against cell lines such as A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) .
CompoundCell LineIC50 (µM)
6nA5495.9
6nSW-4802.3
6nMCF-75.65

Apoptosis Induction

The compound has been shown to induce apoptosis in a dose-dependent manner. Techniques such as Annexin V staining reveal that higher concentrations lead to increased late apoptotic cell populations, indicating effective cancer cell death mechanisms .

Synthesis and Analytical Techniques

The synthesis of this compound typically involves multi-step reactions requiring careful control of conditions like temperature and pH. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized products.

Case Studies

Recent studies have highlighted the potential of quinazoline derivatives in drug development:

  • Antiproliferative Activity : A series of quinazoline-pyrimidine hybrids were synthesized and evaluated for their antiproliferative effects, showing promising results against various cancer cell lines .
  • Inhibition Studies : The quinazoline scaffold has been explored for its ability to inhibit Plk1, suggesting a pathway for developing targeted therapies against cancers that exhibit Plk1 overexpression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.